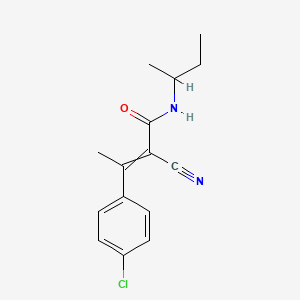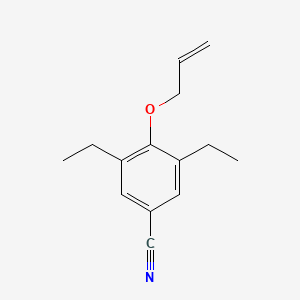
trans-9,10-Dihydro-9,10-dihydroxy-1-nitropyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-9,10-Dihydro-9,10-dihydroxy-1-nitropyrene: is a derivative of 1-nitropyrene, a polycyclic aromatic hydrocarbon (PAH) that is commonly found in diesel exhaust and other combustion products. This compound is of significant interest due to its potential environmental and health impacts, as well as its role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-9,10-dihydro-9,10-dihydroxy-1-nitropyrene typically involves the epoxidation of 1-nitropyrene followed by hydrolysis. The process begins with the formation of 9,10-epoxy-9,10-dihydro-1-nitropyrene, which is then hydrolyzed to yield the desired dihydrodiol compound .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-9,10-Dihydro-9,10-dihydroxy-1-nitropyrene can undergo further oxidation to form various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic reagents like sodium methoxide can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted nitropyrene derivatives.
Applications De Recherche Scientifique
Chemistry: trans-9,10-Dihydro-9,10-dihydroxy-1-nitropyrene is used as a model compound to study the metabolic pathways of nitro-PAHs and their environmental impact .
Biology: The compound is studied for its interactions with biological macromolecules, including DNA and proteins, to understand its mutagenic and carcinogenic potential .
Medicine: Research on this compound contributes to the development of therapeutic strategies to mitigate the adverse health effects of nitro-PAHs .
Industry: The compound is used in environmental monitoring and assessment to evaluate the presence and impact of nitro-PAHs in various environmental matrices .
Mécanisme D'action
trans-9,10-Dihydro-9,10-dihydroxy-1-nitropyrene exerts its effects primarily through its interactions with cellular macromolecules. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic outcomes. It is metabolized by cytochrome P450 enzymes to reactive intermediates that can further interact with cellular components .
Comparaison Avec Des Composés Similaires
- trans-4,5-Dihydro-4,5-dihydroxy-1-nitropyrene
- 1-Nitropyrene
- 4-Nitropyrene
Comparison: trans-9,10-Dihydro-9,10-dihydroxy-1-nitropyrene is unique in its specific dihydrodiol structure, which influences its reactivity and interactions with biological systems. Compared to other nitropyrene derivatives, it has distinct metabolic pathways and forms different reactive intermediates .
Propriétés
Numéro CAS |
105596-44-9 |
|---|---|
Formule moléculaire |
C16H11NO4 |
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
(4R,5R)-3-nitro-4,5-dihydropyrene-4,5-diol |
InChI |
InChI=1S/C16H11NO4/c18-15-10-3-1-2-8-4-5-9-6-7-11(17(20)21)14(16(15)19)13(9)12(8)10/h1-7,15-16,18-19H/t15-,16-/m1/s1 |
Clé InChI |
UERICTZYIDOLBM-HZPDHXFCSA-N |
SMILES isomérique |
C1=CC2=C3C(=C1)[C@H]([C@@H](C4=C(C=CC(=C43)C=C2)[N+](=O)[O-])O)O |
SMILES canonique |
C1=CC2=C3C(=C1)C(C(C4=C(C=CC(=C43)C=C2)[N+](=O)[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate](/img/structure/B14339386.png)
![Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate](/img/structure/B14339388.png)
![[1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid](/img/structure/B14339390.png)

![N-benzylbenzo[cd]indol-2-amine](/img/structure/B14339402.png)

![6-Methoxy-1,5,8-trimethylnaphtho[2,1-B]furan](/img/structure/B14339431.png)
![2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine](/img/structure/B14339434.png)






